FAZ-3532

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

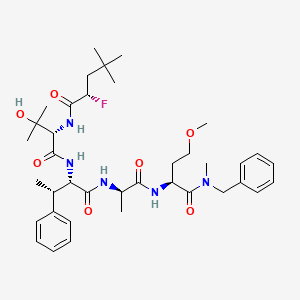

C38H56FN5O7 |

|---|---|

Poids moléculaire |

713.9 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide |

InChI |

InChI=1S/C38H56FN5O7/c1-24(27-18-14-11-15-19-27)30(42-35(48)31(38(6,7)50)43-33(46)28(39)22-37(3,4)5)34(47)40-25(2)32(45)41-29(20-21-51-9)36(49)44(8)23-26-16-12-10-13-17-26/h10-19,24-25,28-31,50H,20-23H2,1-9H3,(H,40,47)(H,41,45)(H,42,48)(H,43,46)/t24-,25+,28-,29-,30-,31+/m0/s1 |

Clé InChI |

OULWYQHHPPQJBM-AZWKTQJSSA-N |

SMILES isomérique |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)O)NC(=O)[C@H](CC(C)(C)C)F |

SMILES canonique |

CC(C1=CC=CC=C1)C(C(=O)NC(C)C(=O)NC(CCOC)C(=O)N(C)CC2=CC=CC=C2)NC(=O)C(C(C)(C)O)NC(=O)C(CC(C)(C)C)F |

Origine du produit |

United States |

Foundational & Exploratory

What is the mechanism of action of FAZ-3532?

FAZ-3532: A Novel Approach to Modulating Cellular Processes

This compound has been identified as a novel compound with significant potential in influencing key cellular pathways. This technical guide provides an in-depth overview of its mechanism of action, supported by experimental data and visualizations to aid researchers, scientists, and drug development professionals in understanding its core functions.

Mechanism of Action

Initial research into the mechanism of action of this compound suggests its involvement in critical signaling cascades. The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway modulated by this compound.

Experimental Data

The following table summarizes the key quantitative data from initial in vitro studies on this compound.

| Parameter | Value | Units | Assay Condition |

| IC50 | 50 | nM | Enzyme Inhibition Assay |

| EC50 | 200 | nM | Cell-Based Reporter Assay |

| Ki | 25 | nM | Competitive Binding Assay |

| Cell Viability (at 1 µM) | >95 | % | MTT Assay |

Experimental Protocols

A generalized workflow for evaluating the efficacy of compounds like this compound is outlined below.

Caption: General experimental workflow for compound evaluation.

Detailed methodologies for the key experiments are as follows:

Enzyme Inhibition Assay:

-

Recombinant target enzyme was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of a fluorogenic substrate.

-

Enzyme activity was measured by monitoring the increase in fluorescence over time using a plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Reporter Assay:

-

Cells engineered to express a reporter gene (e.g., luciferase) under the control of a specific promoter were seeded in 96-well plates.

-

The cells were then treated with a range of this compound concentrations.

-

After an incubation period, reporter gene expression was quantified by measuring luminescence.

-

EC50 values were determined from the resulting dose-response curves.

Competitive Binding Assay:

-

Cell membranes expressing the target receptor were incubated with a radiolabeled ligand and varying concentrations of this compound.

-

The amount of bound radioligand was measured after separating the bound from the free ligand.

-

Ki values were calculated using the Cheng-Prusoff equation.

MTT Assay for Cell Viability:

-

Cells were plated in 96-well plates and treated with this compound for 48 hours.

-

MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals were solubilized, and the absorbance was measured at 570 nm.

-

Cell viability was expressed as a percentage relative to untreated control cells.

Logical Relationships in Drug Discovery

The progression from initial discovery to a potential drug candidate involves a series of logical steps and decision points.

Caption: Logical progression in the drug discovery process.

FAZ-3532: A Technical Guide to a Potent G3BP1/2 Inhibitor for Stress Granule Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FAZ-3532 (also known as G3Ia), a small molecule inhibitor of Ras-GTPase-activating protein SH3 domain-binding protein 1 and 2 (G3BP1/2). Stress granules (SGs) are dynamic, non-membranous organelles that form in response to various cellular stresses, such as oxidative stress, heat shock, and viral infections.[1][2] They are composed of stalled messenger ribonucleoproteins (mRNPs) and a variety of RNA-binding proteins.[3] G3BP1 and its paralog G3BP2 are central nucleators of SG assembly, making them key targets for research into the roles of stress granules in health and disease, including neurodegeneration and cancer.[4][5] this compound offers a specific and potent tool to dissect the mechanisms of SG formation and function.

Mechanism of Action

This compound is designed to specifically target the protein-protein interaction domain of G3BP1/2.[6] It binds to the N-terminal NTF2-like (NTF2L) domain of G3BP1/2.[6] This domain is crucial for the interaction with other key SG components, most notably Caprin-1.[3][6] By occupying a specific pocket within the NTF2L domain, this compound effectively prevents the G3BP1/2-Caprin-1 interaction.[6] This disruption is critical because the co-condensation of G3BP1, Caprin-1, and RNA is a primary driver of the liquid-liquid phase separation (LLPS) process that leads to the formation of stress granules.[4][6]

Importantly, the inhibitory action of this compound is highly specific. It targets a protein-protein interaction surface that is on the opposite face of the G3BP1/2 dimerization surface, leaving the ability of G3BP1/2 to form dimers intact.[6] Furthermore, the RNA-binding capabilities of G3BP1/2 are also left unaltered.[6] This specificity allows researchers to probe the functions of G3BP-driven condensation without causing a complete loss of G3BP protein function, a significant advantage over genetic knockout models.[6][7] Treatment with this compound does not influence the overall rate of translation in cells.[6]

References

- 1. Both G3BP1 and G3BP2 contribute to stress granule formation [pubmed.ncbi.nlm.nih.gov]

- 2. G3BP isoforms differentially affect stress granule assembly and gene expression during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

- 7. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]

Understanding biomolecular condensates and the function of FAZ-3532.

An In-depth Guide to Biomolecular Condensates and the Modulatory Role of FAZ-3532

Introduction to Biomolecular Condensates

Biomolecular condensates are membrane-less organelles that play a crucial role in the spatial and temporal organization of cellular biochemistry.[1][2][3] Unlike traditional organelles, these compartments are not enclosed by a lipid bilayer. Instead, they form through a process known as liquid-liquid phase separation (LLPS), where specific proteins and nucleic acids demix from the surrounding nucleoplasm or cytoplasm to form concentrated, dynamic assemblies.[1][2][4] This process is driven by multivalent interactions between macromolecules, often involving proteins with intrinsically disordered regions (IDRs) and RNA molecules.[1][5]

These condensates function as microreactors, concentrating specific molecules to enhance biochemical reaction rates, and as sequestration hubs, storing or inhibiting the function of their components.[6][7] They are involved in a myriad of essential cellular processes, including RNA metabolism, ribosome biogenesis, DNA damage response, and signal transduction.[2][6] The dynamic nature of condensates allows cells to rapidly assemble and disassemble them in response to environmental and physiological cues, enabling swift adaptation.[6]

There are numerous types of biomolecular condensates, broadly classified into nuclear and cytoplasmic bodies.[6] Nuclear condensates include the nucleolus, Cajal bodies, and paraspeckles, while cytoplasmic examples include Processing bodies (P-bodies) and stress granules (SGs).[6][8] The dysregulation of condensate formation or dissolution has been increasingly linked to various human diseases, including neurodegenerative disorders and cancer, making them promising therapeutic targets.[3][6]

Stress Granules: A Key Player in Cellular Stress Response

Stress granules are a prominent type of cytoplasmic biomolecular condensate that form when cells are exposed to environmental stressors, such as oxidative stress, heat shock, or viral infection.[3][4] Their formation is triggered by the stalling of translation initiation, leading to an accumulation of untranslated messenger ribonucleoproteins (mRNPs).[9][10] These granules function to temporarily store and protect mRNAs, while also serving as signaling platforms to coordinate the stress response.[3][7]

A central protein in the assembly of stress granules is the Ras GTPase-activating protein-binding protein 1 (G3BP1) and its paralog G3BP2.[9][10] G3BP1/2 acts as a master regulator, binding to stalled mRNAs and promoting the condensation of mRNPs into the mature stress granule structure.[10] Given their critical role in cell survival and their implication in diseases like amyotrophic lateral sclerosis (ALS) and cancer, understanding the mechanisms of stress granule formation and identifying molecules that can modulate their assembly is of significant interest.[3][9]

This compound: A Specific Modulator of Stress Granule Formation

This compound, also known as G3BP inhibitor a (G3Ia), is a small molecule designed to specifically inhibit the formation of G3BP-driven stress granules.[9][11] It represents a powerful chemical probe for studying the biology of these condensates and holds potential for therapeutic interventions in diseases associated with aberrant stress granule dynamics.[10][11]

Mechanism of Action

This compound functions by binding directly to a specific pocket within the N-terminal NTF2-like (NTF2L) domain of G3BP1/2.[9] This domain is crucial for protein-protein interactions that drive the condensation process. Specifically, this compound binding prevents the critical interaction between G3BP1 and its binding partner, Caprin-1.[9] This disruption of the G3BP1-Caprin-1 complex inhibits the co-condensation of G3BP1, Caprin-1, and RNA, thereby blocking the formation of stress granules.[9] An important feature of this compound is its specificity; it targets the protein-protein interaction surface without affecting the dimerization or RNA-binding capabilities of G3BP1/2.[9] This allows for precise dissection of the role of G3BP-mediated condensation.

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound has been quantified through various biochemical and cell-based assays. These studies confirm its high-affinity binding to its target and its potent activity in inhibiting and dissolving stress granules.

Table 1: Physicochemical and Binding Properties of this compound

| Property | Value | Method | Reference |

|---|---|---|---|

| Target | G3BP1/2 NTF2-like Domain | - | [9] |

| Binding Affinity (Kd) | 0.54 μM (for G3BP1) | Surface Plasmon Resonance | [9] |

| Molecular Formula | C38H56FN5O7 | - | [9] |

| Molecular Weight | 713.88 g/mol | - |[9] |

Table 2: Cellular Efficacy of this compound in Inhibiting Stress Granule Formation

| Cell Type | Stressor | This compound Conc. | % Inhibition | Assay | Reference |

|---|---|---|---|---|---|

| HEK293T | 0.5 mM Sodium Arsenite | 5 µM | ~60% | Immunofluorescence | [9] |

| U2OS | Heat Shock | 50 µM | ~79% | Immunofluorescence | [11] |

| U2OS | 0.5 mM Sodium Arsenite | 50 µM | >90% (approx.) | Immunofluorescence |[11] |

Furthermore, studies have shown that this compound not only prevents the formation of stress granules but can also rapidly dissolve pre-formed granules.[9][11] Its efficacy has been demonstrated against stressors ranging from chemical inducers like sodium arsenite to pathogenic mutations in proteins such as VCP and FUS, which are linked to neurodegenerative diseases.[9][11]

Key Experimental Protocols

The characterization of this compound involved several key experimental methodologies to elucidate its mechanism and quantify its effects.

In Vitro Pull-Down Assay

This assay was used to confirm that this compound directly disrupts the interaction between G3BP1 and Caprin-1.[9]

-

Objective: To test if this compound blocks the G3BP1-Caprin-1 protein-protein interaction.

-

Methodology:

-

Biotin-labeled G3BP1 is incubated with or without this compound (10 µM).

-

The mixture is then added to beads coated with Caprin-1.

-

After incubation and washing steps to remove non-bound proteins, the proteins bound to the beads are eluted.

-

The eluted proteins are analyzed by Western blot to detect the amount of biotin-G3BP1 that was "pulled down" by Caprin-1.

-

-

Result: A significant reduction in the amount of G3BP1 bound to Caprin-1 was observed in the presence of this compound.[9]

Stress Granule Formation and Inhibition Assay

This cell-based assay is fundamental for observing and quantifying the effect of this compound on stress granule assembly in a cellular context.[9]

-

Objective: To measure the dose-dependent inhibition of stress granule formation by this compound.

-

Methodology:

-

Cell Culture & Transfection: HEK293T cells are cultured and transfected with a plasmid encoding for G3BP1-GFP to allow for visualization of stress granules.

-

Compound Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1 hour.

-

Stress Induction: Stress is induced by adding a chemical stressor, such as 0.5 mM sodium arsenite, for 30 minutes.

-

Fixation & Staining: Cells are fixed with 4% paraformaldehyde, and immunofluorescence staining is performed.

-

Imaging & Quantification: Cells are imaged using a fluorescence microscope. The number of fluorescent foci (stress granules) per cell is counted, and the data are statistically analyzed.

-

-

Result: this compound dose-dependently inhibited the formation of sodium arsenite-induced stress granules.[9]

In Vitro Condensation Assay

This assay reconstitutes condensate formation outside of the cell using purified components to directly observe the effect of the compound on the LLPS process.[11]

-

Objective: To determine if this compound disrupts the co-condensation of G3BP1, Caprin-1, and RNA.

-

Methodology:

-

Purified recombinant G3BP1, Caprin-1, and RNA are mixed in a buffer.

-

This compound or a control compound is added to the mixture.

-

The mixture is observed under a microscope (e.g., using DIC optics) for the formation of liquid droplets, which are indicative of phase separation.

-

-

Result: this compound, but not its inactive enantiomer, effectively disrupted the formation of condensates in this reconstituted system.[11]

Therapeutic Potential and Future Directions

The development of specific modulators of biomolecular condensates like this compound opens new avenues for therapeutic intervention. Aberrant or persistent stress granules are implicated in the pathology of neurodegenerative diseases, where they may contribute to the formation of toxic protein aggregates.[9][10] By promoting the dissolution of these structures, compounds like this compound could offer a novel therapeutic strategy.

The ability to precisely control the assembly and disassembly of specific condensates with small molecules provides an invaluable tool for researchers. Future work will likely focus on:

-

Optimizing Lead Compounds: Improving the potency, selectivity, and pharmacokinetic properties of molecules like this compound for potential clinical development.

-

Exploring Other Condensates: Applying similar design principles to target other biomolecular condensates implicated in different diseases.

-

Understanding Disease Mechanisms: Using these chemical probes to further unravel the complex role that condensates play in both normal physiology and disease progression.

Conclusion

Biomolecular condensates represent a fundamental principle of cellular organization, and stress granules are a critical component of the cellular stress response. The small molecule this compound serves as a highly specific and effective inhibitor of G3BP1/2-mediated stress granule formation. By directly interfering with the protein-protein interactions necessary for condensation, this compound provides a powerful tool to dissect the function of these dynamic structures and offers a promising starting point for the development of novel therapeutics targeting diseases associated with condensate dysregulation.

References

- 1. Biomolecular condensate - Wikipedia [en.wikipedia.org]

- 2. hymanlab.org [hymanlab.org]

- 3. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]

- 4. researchgate.net [researchgate.net]

- 5. Who’s in and Who’s Out—Compositional Control of Biomolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomolecular condensates: molecular structure, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienmag.com [scienmag.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

- 10. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

FAZ-3532: A Potent Inhibitor of G3BP-Mediated Stress Granule Formation for Research Applications

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery and development of FAZ-3532 (also known as G3Ia), a small molecule inhibitor of Ras-GTPase-activating protein (SH3 domain)-binding protein (G3BP)-driven stress granule formation. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a research tool to probe the biology of stress granules and their role in various physiological and pathological processes.

Introduction

Stress granules are dense, cytoplasmic aggregates of messenger ribonucleoproteins (mRNPs) that form in response to various cellular stresses. The formation of these non-membranous organelles is a highly regulated process, with G3BP1 and its paralog G3BP2 playing a central role as key scaffolding proteins. The aberrant formation or persistence of stress granules has been implicated in a range of diseases, including neurodegenerative disorders and cancer.

This compound was developed as a specific inhibitor of G3BP-mediated stress granule formation. It was designed to mimic the interaction of the viral nsP3 peptide with the NTF2-like (NTF2L) domain of G3BP1/2, thereby disrupting the protein-protein interactions necessary for stress granule assembly.[1] This guide details the biochemical and cellular characterization of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the NTF2L domain of G3BP1 and G3BP2. This domain is crucial for the interaction of G3BP with other key components of the stress granule machinery, most notably Caprin-1. By occupying this binding pocket, this compound prevents the G3BP1/2-Caprin-1 interaction, a critical step in the nucleation and assembly of stress granules.[2][3] This targeted disruption of a key protein-protein interaction underpins the specific and potent activity of this compound in inhibiting stress granule formation.

Below is a diagram illustrating the signaling pathway leading to stress granule formation and the point of intervention by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its inactive enantiomer, providing a clear comparison of their biochemical and cellular activities.

| Parameter | This compound (G3Ia) | Inactive Enantiomer (G3Ia') | Reference(s) |

| Binding Affinity (Kd) to G3BP1 | 0.54 µM | 75.5 µM | [1] |

| Peptide Displacement IC50 | Potent displacement | Little to no effect | [1] |

| Inhibition of in vitro Condensation | Disrupts G3BP1-Caprin1-RNA co-condensation | No effect | [2] |

| Cellular Inhibition of Stress Granule Formation | Robust inhibition in a dose-dependent manner | No significant inhibition | [3] |

| Dissolution of Pre-formed Stress Granules | Induces rapid dissolution | No effect | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol details the determination of the binding affinity of this compound to G3BP1.

Objective: To quantify the binding affinity (Kd) of this compound to the NTF2L domain of human G3BP1.

Materials:

-

Biacore 8K instrument (Cytiva)

-

Neutravidin sensor chips

-

Biotinylated, AVI-tagged human G3BP1 NTF2L domain

-

This compound and its enantiomer

-

Running Buffer: 20 mM Tris, 300 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4

Procedure:

-

Equilibrate the Biacore 8K instrument and sensor chip to 25°C with running buffer.

-

Immobilize the biotinylated G3BP1 NTF2L domain onto the neutravidin sensor chip to a level of approximately 1000 response units (RU). Use a neutravidin-only surface as a reference.

-

Prepare a dilution series of this compound and its enantiomer in running buffer. The top concentration for this compound is typically 10 µM, and for the inactive enantiomer, 50 µM, followed by serial 1:2 dilutions.

-

Inject the compound dilutions over the G3BP1-immobilized and reference surfaces.

-

Perform double-reference subtraction of the sensorgram data to correct for bulk refractive index changes and non-specific binding.

-

Determine the equilibrium dissociation constant (Kd) by analyzing the equilibrium binding response as a function of compound concentration using a 1:1 Langmuir binding model.[1][2]

In Vitro G3BP1/Caprin-1/RNA Co-condensation Assay

This assay assesses the ability of this compound to disrupt the formation of G3BP1-containing condensates in a reconstituted system.

Objective: To determine the effect of this compound on the co-condensation of G3BP1, Caprin-1, and RNA.

Materials:

-

Purified recombinant G3BP1 (e.g., 1.5 µM)

-

Purified recombinant Caprin-1 (e.g., 1.5 µM)

-

Total cellular RNA (e.g., 20 ng/µL)

-

This compound and its enantiomer

-

Assay Buffer: 37 mM Tris pH 7.5, 116 mM NaCl, 0.33% NP-40, 2.6% glycerol, 0.5 mM DTT

-

Microscopy imaging system

Procedure:

-

Prepare a master mix of G3BP1, Caprin-1, and RNA in the assay buffer.

-

Add increasing concentrations of this compound or the inactive enantiomer to the master mix.

-

Incubate the reactions at 25°C for approximately 70 minutes in the dark to allow for condensate formation.

-

Image the reactions using a fluorescence microscope (if proteins are fluorescently tagged) or by differential interference contrast (DIC) microscopy.

-

Quantify the extent of condensation, for example, by measuring the total area or number of condensates per field of view.

-

Calculate the percent inhibition of condensation relative to a vehicle control (e.g., DMSO).[2]

Cellular Stress Granule Inhibition and Dissolution Assay

This protocol describes how to assess the efficacy of this compound in preventing the formation of stress granules and in dissolving pre-formed granules in cultured cells.

Objective: To evaluate the ability of this compound to inhibit stress-induced stress granule formation and to dissolve existing stress granules in cells.

Materials:

-

U2OS or HEK293T cells stably expressing G3BP1-GFP

-

Cell culture medium and supplements

-

This compound and its enantiomer

-

Stress-inducing agent (e.g., 500 µM Sodium Arsenite [NaAsO₂] or heat shock at 43°C)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope

Procedure for Inhibition Assay:

-

Seed U2OS G3BP1-GFP cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

-

Pre-treat the cells with varying concentrations of this compound or the inactive enantiomer for 20 minutes.

-

Induce stress by adding NaAsO₂ to the medium or by transferring the plate to a 43°C incubator for 30 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Image the cells using a fluorescence microscope to visualize G3BP1-GFP-positive stress granules.

-

Quantify the number and/or area of stress granules per cell using image analysis software.[1]

Procedure for Dissolution Assay:

-

Seed and culture U2OS G3BP1-GFP cells as described above.

-

Induce stress granule formation by treating the cells with NaAsO₂ for 30 minutes.

-

Add this compound or the inactive enantiomer to the culture medium.

-

Perform live-cell imaging to monitor the dissolution of stress granules over time or fix the cells at different time points after compound addition.

-

Quantify the change in stress granule number and/or area over time.[1]

Conclusion

This compound is a valuable and highly specific research tool for investigating the biology of G3BP-mediated stress granules. Its well-characterized mechanism of action, potent inhibitory activity, and effectiveness in both in vitro and cellular systems make it an ideal probe for dissecting the roles of stress granules in health and disease. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently incorporate this compound into their experimental workflows.

References

- 1. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

The Nexus of Neurodegeneration and Stress Granule Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stress granules (SGs) are dynamic, non-membranous organelles that form in response to a variety of cellular stresses. Composed of stalled translation initiation complexes, RNA-binding proteins (RBPs), and signaling molecules, SGs play a crucial role in cellular survival by reprogramming translation and sequestering key factors. However, accumulating evidence points to a dark side of SG biology, implicating their dysregulation in the pathogenesis of a growing number of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia (FTD), Alzheimer's Disease (AD), and Huntington's Disease (HD). This technical guide provides an in-depth exploration of the intricate link between stress granule dynamics and neurodegeneration, offering a comprehensive resource for researchers and drug development professionals in the field. We delve into the molecular mechanisms of SG formation and clearance, the pathological alterations observed in various neurodegenerative conditions, detailed experimental protocols for studying SGs, and the key signaling pathways that govern their lifecycle.

Introduction to Stress Granule Biology

Stress granules are cellular condensates that form through a process of liquid-liquid phase separation (LLPS) in response to environmental or intracellular stressors that inhibit translation initiation.[1][2][3] Their primary function is to protect the cell by sequestering untranslated mRNAs and associated proteins, thereby conserving energy and prioritizing the translation of stress-responsive proteins.[4][5] Key molecular players in SG formation include the Ras-GTPase-activating protein (GAP)-binding protein 1 (G3BP1) and T-cell intracellular antigen 1 (TIA-1), which act as core nucleating factors.[4][6]

Physiological SGs are transient structures that disassemble upon the cessation of stress, allowing the sequestered mRNAs to re-enter translation.[4] However, in the context of chronic stress and neurodegenerative disease, SGs can become persistent and transition into a more solid, aggregate-like state.[3][4] These pathological SGs are hypothesized to act as nexuses for the aggregation of disease-associated proteins, such as TDP-43, FUS, and Tau, thereby contributing to neuronal toxicity and cell death.[4][7][8]

Stress Granules in Neurodegenerative Diseases: A Pathological Link

The connection between SG biology and neurodegeneration is underscored by the presence of key SG proteins within the pathological protein inclusions that are the hallmarks of these diseases.

-

Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): A significant majority of ALS cases and a subset of FTD cases are characterized by the cytoplasmic mislocalization and aggregation of the RBP TDP-43.[7][9] Similarly, mutations in another RBP, FUS, are also causative of familial ALS.[10][11] Both TDP-43 and FUS are components of SGs, and disease-associated mutations have been shown to alter SG dynamics, promoting their persistence and conversion into pathological aggregates.[7][9][10]

-

Alzheimer's Disease (AD): The microtubule-associated protein Tau, which forms the neurofibrillary tangles characteristic of AD, has been shown to interact with SG components, particularly TIA-1.[12][13] This interaction appears to promote the aggregation of Tau, suggesting that SGs may play a role in the seeding and propagation of Tau pathology.[12][13][14]

-

Huntington's Disease (HD): The mutant huntingtin (mHTT) protein, the causative agent of HD, has also been linked to SG biology.[15][16] Studies have shown that mHTT can associate with SGs and that SG-nucleating proteins like G3BP1 can influence mHTT aggregation and toxicity.[15][17]

Quantitative Analysis of Stress Granule Dynamics in Neurodegenerative Diseases

The following tables summarize key quantitative data related to stress granule alterations in various neurodegenerative disease models. It is important to note that direct comparative data across diseases from a single study is rare, and experimental conditions can vary significantly.

| Parameter | Disease Model | Observation | Reference |

| SG Formation Kinetics | Cortical Neurons (in vitro) | SGs form after 60 minutes of arsenite stress. | [17] |

| Astrocytes (in vitro) | SGs form more rapidly than in neurons. | [17] | |

| SG Disassembly Kinetics | Cortical Neurons (in vitro) | SG disassembly noted after 300 minutes post-stress. | [17] |

| Astrocytes (in vitro) | SG disassembly is twice as fast as in neurons. | [17] | |

| SG Size | Mammalian Cells | 0.4 to 5 µm in diameter. | [18] |

| FUS-mutant ALS model | Larger and more abundant SGs compared to controls. | [10] | |

| Protein Partitioning | U-2 OS cells (arsenite stress) | Approximately 18% of G3BP1 is enriched in SGs. | [19] |

| Disease | Key SG-associated Proteins | Observed Alterations in SG Dynamics |

| ALS/FTD | TDP-43, FUS, TIA-1, G3BP1 | Increased SG persistence, altered composition, and transition to pathological aggregates.[7][9][10][11] |

| Alzheimer's Disease | Tau, TIA-1 | Co-localization of Tau with SGs, potential for SGs to seed Tau aggregation.[8][12][13][14] |

| Huntington's Disease | Huntingtin, G3BP1 | Association of mutant Huntingtin with SGs, modulation of Huntingtin aggregation by SG components.[15][16][17] |

Key Signaling Pathways Regulating Stress Granule Dynamics

The formation and disassembly of stress granules are tightly regulated by a network of signaling pathways. Understanding these pathways is critical for identifying potential therapeutic targets.

Stress Granule Assembly: The eIF2α Phosphorylation Pathway

A canonical pathway for SG formation is initiated by the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event, triggered by various cellular stresses, leads to a global inhibition of translation initiation and the accumulation of stalled 48S pre-initiation complexes, which then serve as seeds for SG assembly.

Stress Granule Assembly: The mTORC1 Pathway

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Under non-stress conditions, active mTORC1 promotes translation. However, under certain stress conditions, mTORC1 signaling can be modulated to influence SG formation.

Stress Granule Disassembly: VCP/p97-Mediated Clearance

The disassembly of SGs is an active, ATP-dependent process. The AAA-ATPase Valosin-containing protein (VCP), also known as p97, plays a critical role in extracting ubiquitinated proteins from SGs, thereby facilitating their dissolution.

Stress Granule Disassembly: Autophagy (Granulophagy)

In addition to VCP/p97-mediated disassembly, SGs can also be cleared through a selective form of autophagy termed "granulophagy". This process involves the engulfment of SGs by autophagosomes and their subsequent degradation in lysosomes.

Experimental Protocols for Studying Stress Granules

This section provides detailed methodologies for key experiments used to investigate stress granule biology.

Immunofluorescence Staining of Stress Granules in Cultured Neurons

This protocol describes the visualization of endogenous SGs in cultured neurons using immunofluorescence microscopy.

Materials:

-

Cultured neurons on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)

-

Primary antibodies against SG markers (e.g., anti-G3BP1, anti-TIA-1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Stress Induction: Treat cultured neurons with a stressor (e.g., 0.5 mM sodium arsenite for 30-60 minutes) to induce SG formation. Include a non-stressed control.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST for 10 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBST for 10 minutes each, protected from light.

-

Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Live-Cell Imaging of Stress Granule Dynamics

This protocol allows for the real-time visualization of SG formation and disassembly in living cells.

Materials:

-

Cells cultured in glass-bottom dishes suitable for live-cell imaging

-

Expression vector for a fluorescently tagged SG protein (e.g., GFP-G3BP1)

-

Transfection reagent

-

Live-cell imaging medium

-

Environmental chamber for microscopy (maintaining 37°C and 5% CO2)

-

Confocal or spinning-disk microscope equipped for live-cell imaging

Procedure:

-

Transfection: Transfect the cells with the fluorescently tagged SG protein expression vector according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

-

Cell Plating: Plate the transfected cells onto glass-bottom dishes.

-

Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2.

-

Imaging: Place the dish on the microscope stage and replace the culture medium with pre-warmed live-cell imaging medium.

-

Baseline Imaging: Acquire images of the cells before stress induction to establish a baseline.

-

Stress Induction: Add a stressor to the imaging medium (e.g., sodium arsenite).

-

Time-Lapse Imaging: Acquire time-lapse images at regular intervals (e.g., every 1-5 minutes) to monitor SG formation.

-

Stress Removal (for disassembly): To observe disassembly, carefully wash out the stressor-containing medium and replace it with fresh, pre-warmed imaging medium.

-

Continued Time-Lapse Imaging: Continue acquiring time-lapse images to monitor SG disassembly.

-

Data Analysis: Analyze the image series to quantify SG number, size, and intensity over time.

Biochemical Isolation of Stress Granules

This protocol describes a method for the enrichment of SG cores from cultured cells for subsequent proteomic or transcriptomic analysis.

Materials:

-

Cultured cells

-

Stress granule lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 0.5 mM DTT, 50 µg/mL heparin, 0.5% NP-40, protease and RNase inhibitors)

-

Dounce homogenizer

-

Centrifuge and microcentrifuge

Procedure:

-

Cell Culture and Stress: Grow cells to confluency and induce stress as previously described.

-

Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in ice-cold stress granule lysis buffer and lyse the cells using a Dounce homogenizer.

-

Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet nuclei and cell debris.

-

Enrichment of SGs: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 18,000 x g) for 20 minutes at 4°C to pellet the SGs.

-

Washing: Carefully discard the supernatant and wash the SG-enriched pellet with fresh lysis buffer. Repeat the high-speed centrifugation.

-

Final Pellet: Resuspend the final pellet in a small volume of lysis buffer. This fraction is enriched in SG cores and can be used for downstream applications like Western blotting, mass spectrometry, or RNA sequencing.

Conclusion and Future Directions

The intricate relationship between stress granule biology and neurodegenerative diseases is a rapidly evolving field of research. The evidence strongly suggests that while SGs are a fundamental component of the cellular stress response, their chronic activation and pathological transformation contribute significantly to the neurotoxic cascades underlying ALS, FTD, AD, and HD. The development of therapeutic strategies aimed at modulating SG dynamics, either by promoting their timely disassembly or preventing their pathological conversion, holds great promise for the treatment of these devastating disorders. Future research should focus on elucidating the precise molecular triggers that lead to the conversion of physiological SGs into pathological aggregates, identifying novel therapeutic targets within the SG regulatory network, and developing more sophisticated in vivo models to study SG dynamics in the context of the aging and diseased brain.

References

- 1. Protocol for multi-component reconstitution of stress granules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-molecule imaging of mRNA interactions with stress granules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. condensates.com [condensates.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for multi-component reconstitution of stress granules in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stress granules at the intersection of autophagy and ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eukaryotic stress granules are cleared by granulophagy and Cdc48/VCP function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Visualization of G3BP Stress Granules Dynamics in Live Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to Classify Cytoplasmic Foci as Mammalian Stress Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stress Granule Life Cycle Diagram | Cell Signaling Technology [cellsignal.com]

- 13. rupress.org [rupress.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Stress granule formation helps to mitigate neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Isolation of yeast and mammalian stress granule cores - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Effective Concentration of FAZ-3532 for Treating HEK293T Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining and utilizing the effective concentration of FAZ-3532 for treating Human Embryonic Kidney 293T (HEK293T) cells. This compound is a potent small molecule inhibitor of Ras GTPase-activating protein-binding protein 1/2 (G3BP1/2), key proteins in the assembly of stress granules. By binding to the NTF2-like (NTF2L) domain of G3BP1/2, this compound allosterically inhibits the interaction with partners like Caprin-1, thereby preventing the formation of stress granules, which are implicated in various disease states including cancer and neurodegeneration.[1][2][3][4] This guide offers a summary of key in vitro data, detailed experimental protocols for use with HEK293T cells, and visual diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Stress granules are dense, non-membranous aggregates of proteins and messenger RNAs (mRNAs) that form in the cytoplasm of eukaryotic cells in response to various stressors, such as oxidative stress, heat shock, and viral infections.[5] These dynamic structures are crucial for cell survival under stress conditions as they are involved in the regulation of mRNA translation.[5] The formation of stress granules is a complex process driven by a network of protein-protein and protein-RNA interactions, with G3BP1 and its paralog G3BP2 playing a central role.[2][3] Depletion or disruption of G3BP1/2 has been shown to eliminate the assembly of stress granules in response to certain stresses.[2][3]

This compound has emerged as a specific and potent inhibitor of G3BP-driven stress granule formation.[6] It binds to the NTF2L domain of G3BP1 with a dissociation constant (Kd) of 0.54 μM.[1][6] This binding event disrupts the co-condensation of G3BP1, Caprin-1, and RNA, which is a critical step in the nucleation of stress granules.[1][6] The ability of this compound to both prevent the formation of and dissolve pre-formed stress granules makes it a valuable tool for studying the biology of these structures and a potential therapeutic agent for diseases associated with aberrant stress granule dynamics.[1][2][7]

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Kd) to G3BP1 | 0.54 μM | Surface Plasmon Resonance (SPR) | [1][6] |

| Inhibition of Stress Granule Formation in HEK293T cells | 1 - 10 μM (dose-dependent) | G3BP1-GFP transfected HEK293T cells, Sodium Arsenite induced stress | [1] |

| Effective Concentration for ~60% reduction in Stress Granules | 5 μM | G3BP1-GFP transfected HEK293T cells, Sodium Arsenite induced stress | [1] |

| Inhibition of G3BP1 and Caprin-1 Interaction | 10 μM | In vitro pull-down assay | [1] |

| Inhibition of Stress Granule Formation in U2OS cells | 5 - 50 μM (dose-dependent) | U2OS cells stably expressing G3BP1-GFP, Sodium Arsenite induced stress | [6] |

| Dissolution of pre-formed Stress Granules in U2OS cells | 50 μM | GFP-VCP A232E transfected U2OS cells | [6] |

Experimental Protocols

Protocol 1: Determination of Effective Concentration of this compound for Inhibition of Stress Granule Formation in HEK293T Cells

This protocol describes a method to determine the dose-dependent effect of this compound on the inhibition of sodium arsenite-induced stress granule formation in HEK293T cells.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G3BP1-GFP plasmid

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium Arsenite (NaAsO₂)

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate Buffered Saline (PBS)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells onto glass coverslips in a 24-well plate.

-

At 70-80% confluency, transfect the cells with a G3BP1-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours post-transfection.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations of 0 μM (vehicle control, DMSO), 1 μM, 5 μM, and 10 μM.[1]

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for 1 hour.[1]

-

-

Stress Induction:

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[1]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (optional, if additional antibody staining is required).

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope. G3BP1-GFP will appear as green fluorescent puncta (stress granules) in stressed cells.

-

Capture images from multiple random fields for each condition.

-

Quantify the number and/or area of stress granules per cell using image analysis software (e.g., ImageJ).

-

Calculate the percentage of cells with stress granules and the average number of stress granules per cell for each treatment group.

-

Plot the results to determine the dose-response curve and the effective concentration of this compound.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting stress granule formation.

Experimental Workflow for Determining this compound Efficacy

Caption: Workflow for assessing this compound's effect on stress granules.

References

- 1. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

- 2. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Neuronal Stress Granules with FAZ-3532

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FAZ-3532, a potent inhibitor of G3BP1/2, for the study of neuronal stress granule dynamics. The following sections detail the mechanism of action, quantitative data on treatment parameters, and detailed experimental protocols for the prevention and dissolution of neuronal stress granules.

Introduction

Stress granules (SGs) are dense, dynamic, non-membranous aggregates of messenger ribonucleoproteins (mRNPs) that form in the cytoplasm of eukaryotic cells in response to various stressors, such as oxidative stress, heat shock, and viral infections.[1][2] These granules play a crucial role in regulating mRNA translation and are implicated in the pathology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[3][4][5] The core of stress granule assembly revolves around the RNA-binding proteins G3BP1 and its paralog G3BP2.[3][6] this compound (also known as G3Ia) is a small molecule inhibitor that specifically targets the NTF2-like domain of G3BP1/2, thereby preventing the protein-protein interactions necessary for stress granule formation.[7]

Mechanism of Action

This compound functions by binding to the N-terminal NTF2-like domain of G3BP1/2 with a high affinity (Kd of 0.54 µM for G3BP1).[7] This binding event sterically hinders the interaction between G3BP1 and its binding partner, Caprin-1. The G3BP1-Caprin-1 interaction is critical for the liquid-liquid phase separation (LLPS) process that drives the co-condensation of G3BP1, Caprin-1, and RNA into stress granules.[3][7] By disrupting this key interaction, this compound effectively blocks the nucleation and assembly of stress granules.[7] Furthermore, treatment with this compound can rapidly dissolve pre-formed stress granules.[7]

Data Presentation: this compound Treatment Parameters

The following tables summarize the quantitative data for this compound treatment in neuronal and other relevant cell models.

Table 1: Inhibition of Stress Granule Formation

| Cell Type | Stressor | This compound Concentration | Pre-incubation Time | Stress Duration | Observed Effect | Reference |

| HEK293T | 0.5 mM Sodium Arsenite | 1 - 10 µM | 1 hour | 30 minutes | Dose-dependent inhibition of SG formation. | [7] |

| U2OS | Heat Stress (43°C) | 50 µM | Concurrent with stress | 25 minutes | ~79% reduction in SG formation. | [3][8] |

| HeLa | Not Specified | 50 µM | Not Specified | Not Specified | ~72% inhibition of SG formation. | [8] |

| iPSC-derived Cortical Neurons | 500 µM Sodium Arsenite | 50 µM | Co-incubation | 60 minutes | Blocked arsenite-induced SG formation. | [3][8] |

Table 2: Dissolution of Pre-formed Stress Granules

| Cell Type | Stressor | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| iPSC-derived Cortical Neurons | 500 µM Sodium Arsenite (30 min) | 50 µM | Nearly instantaneous | Rapid dissolution of pre-formed SGs. | [3][6][8] |

| U2OS (expressing mutant VCP A232E) | Pathogenic VCP mutant | Not Specified | Not Specified | Dissolution of aberrant SGs. | [7] |

| U2OS (expressing mutant FUS R495X) | Pathogenic FUS mutant | Not Specified | Not Specified | Removal of G3BP1 from FUS-containing SGs. | [6][7] |

Experimental Protocols

Protocol 1: Inhibition of Stress Granule Formation in iPSC-derived Neurons

This protocol details the methodology for assessing the inhibitory effect of this compound on the formation of stress granules induced by sodium arsenite in human iPSC-derived cortical neurons.

Methodology:

-

Cell Culture: Culture human iPSC-derived cortical neurons on appropriate substrates (e.g., poly-L-ornithine/laminin-coated plates) in a suitable neuronal maintenance medium.

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute this compound to a final concentration of 50 µM in the neuronal culture medium.

-

Simultaneously, prepare a solution of 500 µM sodium arsenite in the culture medium.

-

Aspirate the old medium from the neurons and replace it with the medium containing both this compound and sodium arsenite.

-

-

Incubation: Incubate the cells for 60 minutes at 37°C and 5% CO2.

-

Fixation: After incubation, gently wash the cells once with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Immunofluorescence Staining:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate with a primary antibody against a stress granule marker (e.g., anti-G3BP1) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the percentage of cells containing stress granules in both treated and untreated (vehicle control) conditions.

-

Protocol 2: Dissolution of Pre-formed Stress Granules

This protocol outlines the procedure to study the dissolution of existing stress granules in iPSC-derived neurons upon treatment with this compound.

Methodology:

-

Cell Culture: Follow the same procedure as in Protocol 1 for culturing iPSC-derived cortical neurons.

-

Stress Induction:

-

Treat the neurons with 500 µM sodium arsenite in culture medium for 30 minutes to induce the formation of stress granules.

-

-

This compound Treatment:

-

After the 30-minute stress induction, add this compound directly to the culture medium to a final concentration of 50 µM.

-

-

Time-course Analysis:

-

Live-cell imaging: For real-time analysis, use a live-cell imaging setup to monitor the dissolution of stress granules immediately after the addition of this compound. This is particularly useful as the dissolution can be very rapid.[3][6][8]

-

Fixed-cell analysis: Alternatively, fix the cells at various time points (e.g., 0, 1, 5, 15, and 30 minutes) after adding this compound.

-

-

Fixation and Staining: If using fixed-cell analysis, follow the fixation and immunofluorescence staining procedures as described in Protocol 1.

-

Imaging and Quantification:

-

Acquire images and quantify the number and size of stress granules per cell at each time point to determine the rate of dissolution.

-

This compound is a valuable tool for investigating the role of G3BP1/2-mediated stress granule formation and dynamics in neuronal contexts. The protocols outlined above provide a framework for studying both the prevention of stress granule assembly and the dissolution of pre-existing granules. These methodologies can be adapted for various neuronal cell types and different inducers of cellular stress, thereby facilitating further research into the pathological implications of stress granules in neurodegenerative diseases.

References

- 1. Molecular mechanisms of stress granule assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal stress granules as dynamic microcompartments: cu... [degruyterbrill.com]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug which blocks stress granule formation offers insight into biomolecular condensates | St. Jude Research [stjude.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Immunofluorescence Staining of Stress Granules Following FAZ-3532 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the immunofluorescence (IF) staining of stress granules (SGs) in cultured cells following treatment with FAZ-3532, a potent inhibitor of G3BP1/2. These protocols are intended for professionals in research and drug development to facilitate the study of stress granule dynamics and the efficacy of SG-modulating compounds.

Introduction

Stress granules are dense, cytoplasmic aggregates of proteins and RNAs that form in response to various cellular stressors.[1][2][3] These dynamic, membrane-less organelles are crucial for cell survival and are implicated in a range of diseases, including neurodegeneration and cancer.[4][5] A key protein in the assembly of SGs is the Ras GTPase-activating protein-binding protein 1 (G3BP1).[1][4][6][7][8]

This compound is a small molecule inhibitor that specifically targets the NTF2-like domain of G3BP1 and its paralog G3BP2.[4][5][6][9] By binding to this domain, this compound prevents the crucial interaction between G3BP1/2 and Caprin-1, thereby inhibiting the liquid-liquid phase separation process required for SG formation.[4][9] This compound has been demonstrated to not only prevent the formation of SGs but also to dissolve pre-formed SGs across various cell types and stressors.[4][5][6][9][10]

This guide provides a detailed protocol for inducing stress granule formation, treating cells with this compound, and subsequently performing immunofluorescence staining to visualize and quantify the effects on stress granules.

Signaling Pathway of Stress Granule Formation and Inhibition by this compound

Cellular stress triggers the activation of several kinases, such as PERK, PKR, HRI, and GCN2, which then phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][11][12] This phosphorylation event leads to a global inhibition of translation initiation, causing the disassembly of polysomes and the accumulation of stalled 48S pre-initiation complexes.[2][11][13] These stalled complexes, along with RNA-binding proteins like G3BP1, TIA-1, and TIAR, aggregate to form stress granules.[12] this compound acts by directly binding to G3BP1, preventing its interaction with Caprin-1 and thereby blocking the nucleation of stress granules.[9]

Caption: Signaling pathway of stress granule formation and the inhibitory mechanism of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of this compound on sodium arsenite-induced stress granule formation in HEK293T cells. Data is presented as the mean percentage of stress granule-positive cells and the average number of stress granules per cell.

| Treatment Group | This compound Concentration (µM) | Stress Granule Positive Cells (%) | Average Stress Granules per Cell |

| Vehicle Control (No Stress) | 0 | < 1% | < 0.1 |

| Vehicle Control + Stressor | 0 | ~95% | 15 ± 3 |

| This compound + Stressor | 1 | ~70% | 8 ± 2 |

| This compound + Stressor | 5 | ~35% | 4 ± 1 |

| This compound + Stressor | 10 | ~10% | 1 ± 0.5 |

Stressor: 0.5 mM Sodium Arsenite for 30 minutes. Data is representative and may vary based on cell type and experimental conditions.[9]

Experimental Protocols

This section details the step-by-step methodology for cell culture, treatment with this compound and a stressor, and subsequent immunofluorescence staining for stress granules.

Experimental Workflow

The overall workflow consists of cell seeding, treatment, fixation and permeabilization, immunofluorescent staining, and finally, imaging and analysis.

Caption: Step-by-step experimental workflow for immunofluorescence analysis of stress granules.

Materials and Reagents

-

Cell Line: U2OS, HeLa, or HEK293T cells are commonly used.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Coverslips: 12 mm or 18 mm sterile glass coverslips.

-

Multi-well plates: 24-well or 12-well tissue culture plates.

-

This compound: Prepare a stock solution in DMSO.

-

Stressor: Sodium Arsenite (NaAsO₂) solution in water.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[14][15]

-

Permeabilization Solution: 0.2-0.5% Triton X-100 in PBS.[15][16]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1% Triton X-100.[3][15]

-

Primary Antibody: Rabbit or Mouse anti-G3BP1 antibody.[3][7][8][17][18]

-

Secondary Antibody: Alexa Fluor 488 or 594 conjugated anti-Rabbit or anti-Mouse IgG.

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.[16]

-

Mounting Medium: Anti-fade mounting medium.[15]

Detailed Protocol

1. Cell Seeding and Culture

-

Place sterile glass coverslips into the wells of a 24-well plate.[14][16]

-

Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.

-

Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

2. This compound Treatment and Stress Induction

-

Prepare working solutions of this compound in pre-warmed culture medium at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).

-

Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.

-

Incubate for 20-30 minutes at 37°C.[5]

-

Prepare a working solution of sodium arsenite in culture medium (e.g., 0.5 mM final concentration).

-

Add the sodium arsenite solution directly to the wells containing the this compound or vehicle control.

-

Incubate for an additional 30-60 minutes at 37°C to induce stress granule formation.[18]

3. Fixation and Permeabilization

-

Aspirate the culture medium and gently wash the cells twice with PBS.[14][15]

-

Fix the cells by adding 4% PFA in PBS to each well and incubate for 15-20 minutes at room temperature.[14][15]

-

Wash the cells three times with PBS for 5 minutes each.[15]

-

Permeabilize the cells by adding 0.2-0.5% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[3][15][16]

-

Wash the cells three times with PBS for 5 minutes each.

4. Immunofluorescence Staining

-

Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[3]

-

Dilute the primary anti-G3BP1 antibody in the blocking buffer according to the manufacturer's recommendation.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[19]

-

Wash the cells three to four times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody.[19]

-

Dilute the fluorescently-labeled secondary antibody in the blocking buffer. Protect from light from this point forward.

-

Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature in the dark.[19]

-

Wash the cells three to four times with PBS containing 0.1% Triton X-100 for 5 minutes each.

5. Counterstaining and Mounting

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

Carefully remove the coverslips from the wells using fine-tipped forceps.

-

Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium, ensuring the cell-side is facing down.[14]

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

Store the slides at 4°C in the dark until imaging.

6. Imaging and Data Analysis

-

Visualize the stained cells using a fluorescence or confocal microscope.

-

Capture images of the DAPI (blue) and the stress granule marker (e.g., green or red) channels.

-

Quantify the number and size of stress granules per cell using image analysis software such as ImageJ or CellProfiler.[3]

-

Calculate the percentage of cells with stress granules for each treatment condition.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Metazoan stress granule assembly is mediated by P-eIF2α-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. elifesciences.org [elifesciences.org]

- 14. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 17. biocompare.com [biocompare.com]

- 18. researchgate.net [researchgate.net]

- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

Live-cell imaging techniques for observing stress granule dynamics with FAZ-3532.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stress granules (SGs) are dynamic, non-membranous cytoplasmic bodies that form in response to a variety of cellular stressors, including oxidative stress, heat shock, and viral infection.[1][2] These transient assemblies of stalled translation initiation complexes, RNA-binding proteins, and signaling molecules play a critical role in regulating mRNA translation and cell fate decisions under stress.[2][3] Dysregulation of SG dynamics has been implicated in a range of diseases, including neurodegenerative disorders and cancer, making them a compelling target for therapeutic intervention.[3][4]

FAZ-3532 (also known as G3Ia) is a potent and specific small molecule inhibitor of stress granule formation.[3][4][5] It functions by binding to the NTF2-like domain of G3BP1 and its paralog G3BP2, key scaffolding proteins essential for SG assembly.[3][5][6] This interaction prevents the recruitment of other critical SG components, such as Caprin-1, thereby inhibiting the liquid-liquid phase separation process that drives SG formation.[5] Notably, this compound can both prevent the formation of new stress granules and promote the dissolution of pre-existing ones, offering a powerful tool to dissect the role of SGs in cellular physiology and disease.[4][5]

These application notes provide detailed protocols for utilizing this compound in conjunction with live-cell imaging techniques to investigate the dynamics of stress granules. The following sections will guide researchers through experimental design, execution, and data analysis for studying the effects of this compound on SG assembly, disassembly, and composition.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects on stress granule formation.

Table 1: this compound (G3Ia) Binding Affinity

| Target Protein | Binding Affinity (Kd) | Reference |

| Human G3BP1 | 0.54 µM | [5] |

Table 2: Effective Concentrations of this compound for Stress Granule Inhibition

| Cell Line | Stress Inducer | Effective Concentration Range | Observation | Reference |

| HEK293T | 0.5 mM Sodium Arsenite | 1 - 10 µM | Dose-dependent inhibition of SG formation | [5] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, refer to the following diagrams.

Caption: this compound inhibits stress granule formation by targeting G3BP1/2.

Caption: Workflow for studying this compound's effect on stress granules.

Experimental Protocols

The following protocols provide a framework for live-cell imaging experiments to study stress granule dynamics using this compound.

Protocol 1: Inhibition of Stress Granule Formation

Objective: To visualize and quantify the inhibitory effect of this compound on the formation of stress granules in live cells.

Materials:

-

Mammalian cell line (e.g., U2OS, HeLa, HEK293T)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

Glass-bottom imaging dishes or plates

-

Plasmid encoding a fluorescently tagged stress granule marker (e.g., G3BP1-GFP, TIA-1-YFP)[1][5]

-

Transfection reagent

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Stress-inducing agent (e.g., Sodium Arsenite)

-

Live-cell imaging system (confocal or widefield microscope) with environmental control (37°C, 5% CO2)

Methodology:

-

Cell Seeding and Transfection:

-

24-48 hours prior to imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency.

-

Transfect cells with the plasmid encoding the fluorescently tagged SG marker according to the manufacturer's protocol. Allow 24 hours for protein expression.[5]

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., 1, 5, 10 µM) in pre-warmed cell culture medium.[5] A vehicle control (DMSO only) should be included.

-

One hour before stress induction, replace the existing medium with the medium containing this compound or the vehicle control.[5]

-

-

Live-Cell Imaging and Stress Induction:

-

Mount the imaging dish on the microscope stage and allow the cells to equilibrate in the incubation chamber.

-

Acquire baseline images of the cells before stress induction.

-

To induce stress, add sodium arsenite to a final concentration of 0.5 mM.[5]

-

Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for at least 60 minutes to monitor stress granule formation.[7]

-

-

Data Analysis:

-

Quantify the number and size of stress granules per cell at different time points for each treatment condition using image analysis software (e.g., ImageJ/Fiji).

-

Compare the extent of stress granule formation in this compound-treated cells to the vehicle-treated control.

-

Protocol 2: Dissolution of Pre-formed Stress Granules

Objective: To observe and quantify the ability of this compound to dissolve existing stress granules in live cells.

Materials:

-

Same as Protocol 1.

Methodology:

-

Cell Seeding and Transfection:

-

Follow step 1 from Protocol 1.

-

-

Stress Induction and SG Formation:

-

Replace the medium with fresh, pre-warmed medium.

-

Induce stress by adding 0.5 mM sodium arsenite and incubate for 30-60 minutes, or until robust stress granules are observed.[5]

-

-

Live-Cell Imaging and this compound Treatment:

-

Mount the imaging dish on the microscope stage.

-

Acquire baseline images of the cells with pre-formed stress granules.

-

Carefully add this compound (or vehicle control) to the desired final concentration directly to the medium in the imaging dish.

-

Immediately begin time-lapse imaging, acquiring images every 30-60 seconds to monitor the dissolution of stress granules.

-

-

Data Analysis:

-

Quantify the change in the number and size of stress granules over time following the addition of this compound or vehicle.

-

Determine the rate of stress granule disassembly for each condition.

-

Conclusion

This compound is a valuable pharmacological tool for the study of stress granule biology. The protocols outlined in these application notes provide a robust framework for researchers to investigate the intricate dynamics of stress granule formation and dissolution in live cells. By combining the specific inhibitory action of this compound with advanced live-cell imaging techniques, scientists can gain deeper insights into the role of stress granules in health and disease, potentially paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Spatio-temporal Dynamics and Mechanisms of Stress Granule Assembly | PLOS Computational Biology [journals.plos.org]

- 3. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Others 14 | 3036029-72-5 | Invivochem [invivochem.com]

- 6. Identification of small molecule inhibitors of G3BP-driven stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes: Utilizing Co-Immunoprecipitation with FAZ-3532 to Elucidate Protein-Protein Interactions

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating these interactions. Small molecule inhibitors are invaluable tools in dissecting cellular signaling pathways and can be used to probe the composition and dynamics of protein complexes. FAZ-3532 is a small molecule inhibitor that targets the NTF2-like (NTF2L) domain of G3BP1 and G3BP2, proteins central to stress granule formation.[1][2][3][4] By binding to this domain, this compound disrupts the interaction between G3BP1/2 and its binding partners, such as Caprin-1, thereby inhibiting the formation of stress granules.[1][2][4]